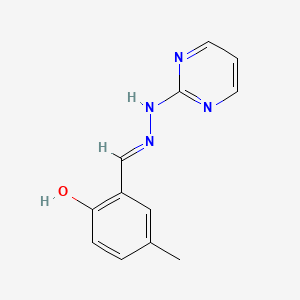
(2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.
Introduction of Substituents: The tert-butyl, dimethyl, and perfluorophenoxycarbonyl groups are introduced through various substitution reactions, often involving reagents like tert-butyl chloride, dimethyl sulfate, and perfluorophenyl chloroformate.
Final Coupling: The final product is obtained through coupling reactions, which may involve catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
(2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
(2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of (2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Tert-butyl (5R)-2-[(4-aminophenyl)methyl]-5-®-[(tert-butyldimethylsilyl)oxymethyl]pyrrolidine-1-carboxylate
- Substituted Imidazoles
Uniqueness
(2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
特性
分子式 |
C27H31F5N2O4 |
|---|---|
分子量 |
542.5 g/mol |
IUPAC名 |
tert-butyl (2S,5R)-2,5-dimethyl-4-[4-(2,3,4,5,6-pentafluorophenoxy)carbonyl-2-propylphenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C27H31F5N2O4/c1-7-8-16-11-17(25(35)37-24-22(31)20(29)19(28)21(30)23(24)32)9-10-18(16)33-12-15(3)34(13-14(33)2)26(36)38-27(4,5)6/h9-11,14-15H,7-8,12-13H2,1-6H3/t14-,15+/m1/s1 |
InChIキー |
CUHNFHKVOBTVCD-CABCVRRESA-N |
異性体SMILES |
CCCC1=C(C=CC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)N3C[C@@H](N(C[C@H]3C)C(=O)OC(C)(C)C)C |
正規SMILES |
CCCC1=C(C=CC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)N3CC(N(CC3C)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


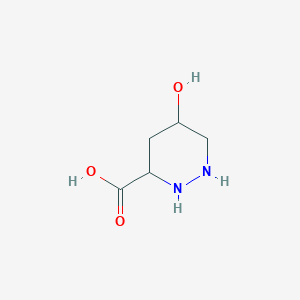
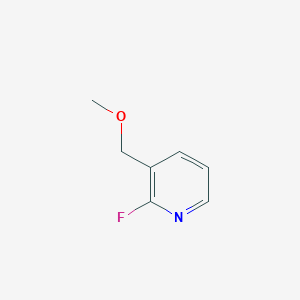
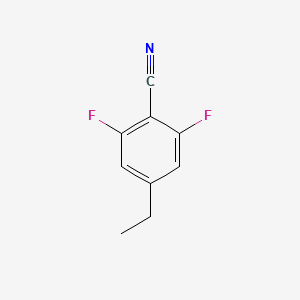
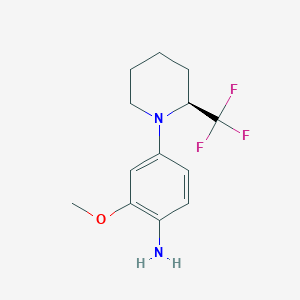
![3-Ethoxy-N-[(furan-2-yl)methyl]-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13099369.png)
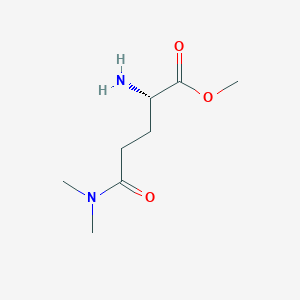
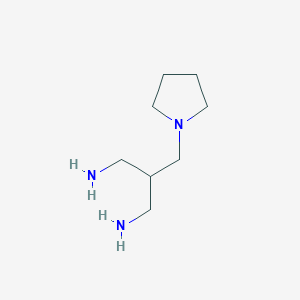
![6-Methylbenzo[c][1,2,5]oxadiazol-5-ol](/img/structure/B13099376.png)

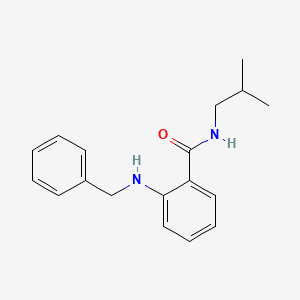

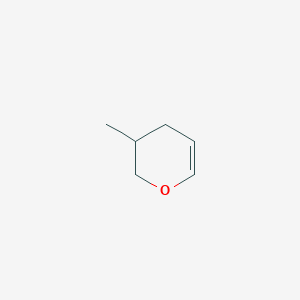
![7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol](/img/structure/B13099410.png)
